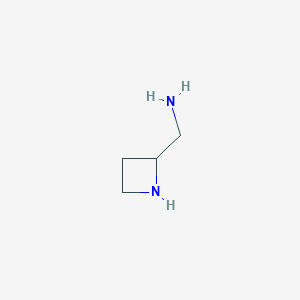
Azetidin-2-ilmetanamina
Descripción general
Descripción
Azetidin-2-ylmethanamine is a derivative of the azetidine ring structure, which is a four-membered nitrogen-containing heterocycle. The azetidine ring, known for its ring strain, offers unique reactivity that can be harnessed in various chemical reactions .
Aplicaciones Científicas De Investigación
Azetidin-2-ylmethanamine has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
Compounds containing the azetidin-2-one (β-lactam) ring structure, which is a core part of azetidin-2-ylmethanamine, have been found to play a significant role in the clinical treatment of bacterial infections . They target the transpeptidase enzymes, which are required for bacterial cell-wall synthesis .
Mode of Action
Related compounds with azetidin-2-one structures have been proposed as cytotoxic agents acting via inhibition of tubulin at the colchicine binding site . The design of these compounds was based on modification in the structure of the vascular targeting agent combretastatin A-4 (CA-4) .
Biochemical Pathways
It’s worth noting that metabolic intermediates of biochemical pathways can act as intra- and extracellular signaling molecules affecting cellular responses . The signaling effects of metabolites are concentration and localization dependent .
Pharmacokinetics
Understanding these properties is crucial in drug development as they impact the bioavailability of the compound .
Result of Action
Related compounds with azetidin-2-one structures have demonstrated significant in vitro antiproliferative activities in breast cancer cells . These compounds inhibited the polymerization of tubulin in vitro, with significant reduction in tubulin polymerization, and were shown to interact at the colchicine-binding site on tubulin .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. For instance, DNA methylation, a process that can be influenced by environmental factors, has been linked to changes in gene expression and subsequent health outcomes . .
Análisis Bioquímico
Biochemical Properties
Azetidin-2-ylmethanamine, like other azetidines, exhibits unique reactivity due to the considerable ring strain in its structure . This strain allows for facile handling and unique reactivity that can be triggered under appropriate reaction conditions
Cellular Effects
Related azetidin-2-ones have been investigated for their antiproliferative activity in breast cancer cell lines
Molecular Mechanism
The reactivity of azetidines is driven by a considerable ring strain, which translates into unique reactivity that can be triggered under appropriate reaction conditions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Azetidin-2-ylmethanamine can be synthesized through several methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation . Additionally, the intramolecular amination of organoboronates provides azetidines via a 1,2-metalate shift of an aminoboron “ate” complex .
Industrial Production Methods: Industrial production of azetidin-2-ylmethanamine often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and solid support like alumina can enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions: Azetidin-2-ylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Azetidin-2-ylmethanamine can participate in substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution reactions.
Major Products: The major products formed from these reactions include various functionalized azetidines, which can be further utilized in medicinal chemistry and drug development .
Comparación Con Compuestos Similares
Azetidine-2-carboxylic acid: Found in nature and used in peptide synthesis.
Azetidin-2-one: Known for its role in β-lactam antibiotics like penicillin.
Uniqueness: Azetidin-2-ylmethanamine stands out due to its specific amine functional group, which provides unique reactivity and potential for further functionalization. This makes it particularly valuable in the synthesis of complex molecules and in medicinal chemistry .
Propiedades
IUPAC Name |
azetidin-2-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2/c5-3-4-1-2-6-4/h4,6H,1-3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRYNEEIGLSDRKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC1CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30908469 | |
| Record name | 1-(Azetidin-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30908469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103550-76-1 | |
| Record name | 2-Azetidinemehanamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103550761 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(Azetidin-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30908469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


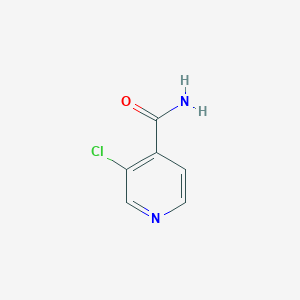
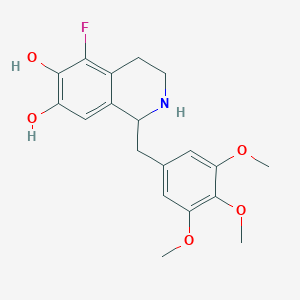
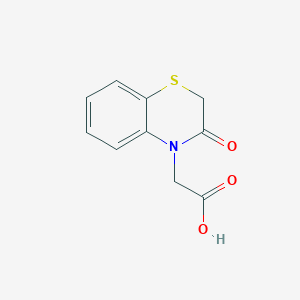
![7-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B35170.png)
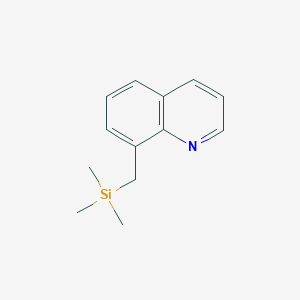
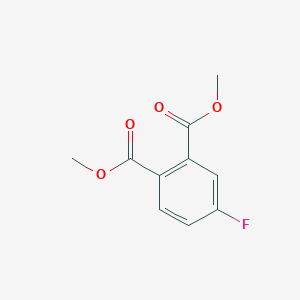
![7-(2-Aminoethyl)benzo[d]thiazol-2-ol](/img/structure/B35179.png)
![2,4-Dichloro-5-[(ethylthio)methyl]pyrimidine](/img/structure/B35183.png)
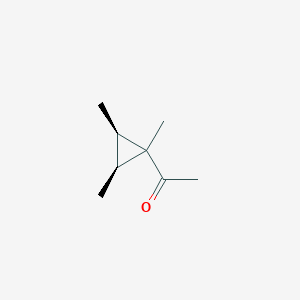
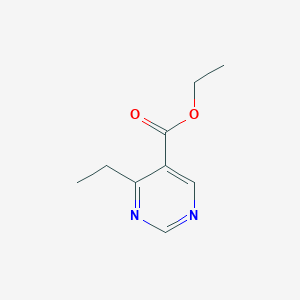

![2-Aminobenzo[d]thiazole-5-carbonitrile](/img/structure/B35190.png)
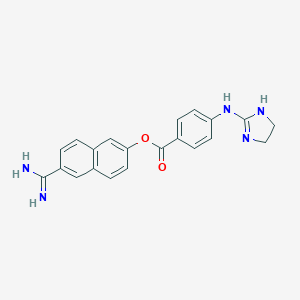
![N-{[3-(2H-Benzotriazol-2-yl)-2-hydroxy-5-(2,4,4-trimethylpentan-2-yl)phenyl]methyl}-2-methylprop-2-enamide](/img/structure/B35194.png)
